Scientific Field: Oncology
Summary of Application: Dehydrocrenatidine, a beta-carboline alkaloid found in the medicinal plant Picrasma quassioides, has been studied for its effects on human head and neck cancer metastasis.
Methods of Application: The study involved treating FaDu, SCC9, and SCC47 cells with 5, 10, and 20 μM of dehydrocrenatidine.
Results: The treatment significantly decreased the motility, migration, and invasion of head and neck cancer cells.
Scientific Field: Pharmacology
Methods of Application: The study involved screening 1,062,608 drug-like molecules from the ZINC database and 2080 natural product chemicals.
Results: Dehydrocrenatidine was found to inhibit JAKs-JH1 domain overexpression–induced STAT3 and STAT1 phosphorylation.
Summary of Application: Dehydrocrenatidine has been studied for its ability to induce apoptosis in liver cancer cells.
Summary of Application: Dehydrocrenatidine (DHCT), a β-carboline alkaloid found in Picrasma quassioides, has been studied for its analgesic effect in a neuropathic pain rat model of a sciatic nerve chronic constriction injury.
Results: DHCT dose-dependently attenuated the mechanic allodynia.
Dehydrocrenatidine is a β-carboline alkaloid predominantly derived from the plant Picrasma quassioides. This compound is noted for its complex chemical structure, which contributes to its significant biological activities. The molecular formula of dehydrocrenatidine is C₁₈H₁₈N₂O, and it features a unique bicyclic structure that is characteristic of many alkaloids. Research has increasingly highlighted its potential therapeutic applications, particularly in oncology and pain management.
Dehydrocrenatidine acts as a specific inhibitor of Janus kinase (JAK), a family of enzymes involved in cell signaling pathways [, ]. JAK inhibition disrupts communication within cells, potentially leading to the suppression of uncontrolled cell growth and inflammation [, , ].
Studies have shown dehydrocrenatidine's effectiveness in:
These findings suggest dehydrocrenatidine's potential for therapeutic applications in various diseases associated with JAK hyperactivity, cancer, and chronic pain [, , , ].
The biological activities of dehydrocrenatidine are extensive:
The synthesis of dehydrocrenatidine can be achieved through several methods:
Dehydrocrenatidine holds promise in several applications:
Interaction studies have revealed that dehydrocrenatidine affects various cellular pathways:
Several compounds share structural or functional similarities with dehydrocrenatidine:
Compound Name | Structure Type | Biological Activity | Unique Features |
---|---|---|---|
Crinamine | Alkaloid | Anticancer | Exhibits selectivity towards certain cancer types |
Harmaline | β-Carboline | Neuroprotective | Known for psychoactive effects |
Tetrandrine | Isoquinoline | Antihypertensive | Used primarily in cardiovascular applications |
Berberine | Isoquinoline | Antimicrobial | Broad-spectrum antimicrobial activity |
Dehydrocrenatidine stands out due to its dual role as both an anticancer agent and an analgesic, combining properties not commonly found together in similar compounds.